molecular formula C12H13ClN4O B5296508 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5296508
M. Wt: 264.71 g/mol
InChI Key: GQJHALJMJQGUTO-UHFFFAOYSA-N
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Description

4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as JNJ-42041935, is a novel small molecule compound that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic benefits.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act as a selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is an enzyme that plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE10A, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide increases the levels of cAMP and cGMP, which in turn modulates various signaling pathways involved in disease pathogenesis.
Biochemical and Physiological Effects:
4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been demonstrated to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models. Additionally, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate various signaling pathways involved in disease pathogenesis, including the dopamine, glutamate, and GABAergic systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide is its unique chemical structure, which makes it a potential candidate for the development of novel therapeutic agents. Additionally, its selective inhibition of PDE10A makes it a promising target for the treatment of various diseases. However, one of the limitations of 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide. One potential direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide in humans.

Synthesis Methods

The synthesis of 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide involves a multi-step process that includes the reaction of 4-chloro-3-nitropyridine with 2,6-dimethylpyrazole-5-carboxylic acid, followed by reduction of the nitro group and subsequent acylation to form the final product. This synthesis method has been optimized to produce high yields of 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide with high purity.

Scientific Research Applications

4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several preclinical studies have demonstrated the efficacy of 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and improving cognitive function in animal models.

properties

IUPAC Name

4-chloro-N-(4,6-dimethylpyridin-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O/c1-7-4-8(2)15-10(5-7)16-12(18)11-9(13)6-14-17(11)3/h4-6H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJHALJMJQGUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=C(C=NN2C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4,6-dimethylpyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

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